molecular formula C8H12ClNO2 B3380531 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride CAS No. 1955530-40-1

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

Cat. No.: B3380531
CAS No.: 1955530-40-1
M. Wt: 189.64
InChI Key: HWQGEOVUNHTPSS-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes a series of reactions to introduce the prop-2-ynoic acid moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoic acid moiety to a double or single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(Piperidin-4-yl)propanoic acid hydrochloride: Similar structure but lacks the triple bond in the prop-2-ynoic acid moiety.

    4-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a benzene ring instead of the prop-2-ynoic acid moiety.

Uniqueness: 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is unique due to the presence of the prop-2-ynoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-piperidin-4-ylprop-2-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQGEOVUNHTPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Reactant of Route 2
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Reactant of Route 3
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Reactant of Route 4
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Reactant of Route 5
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Reactant of Route 6
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

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